molecular formula C9H18N2O2 B3421110 tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate CAS No. 2092453-43-3

tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate

Cat. No.: B3421110
CAS No.: 2092453-43-3
M. Wt: 186.25 g/mol
InChI Key: LXXPLHYWFLINDJ-UHFFFAOYSA-N
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Description

tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate is a carbamate-protected azetidine derivative characterized by a trans-configuration at the 2-methylazetidine ring. Its molecular formula is C₉H₁₉ClN₂O₂, with the tert-butyl carbamate group serving as a protective moiety for the amine functionality. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting cardiovascular and neurological disorders. Its trans-configuration imparts distinct steric and electronic properties, influencing both reactivity and biological interactions .

Properties

IUPAC Name

tert-butyl N-(2-methylazetidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXPLHYWFLINDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092453-43-3
Record name tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate
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Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications :

  • GSK-3β Inhibition : Recent studies indicate that tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate exhibits significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases, including cancer and neurodegenerative disorders. The compound's IC50 values suggest strong potency, making it a candidate for further drug development .

Case Study :
In a study focusing on structural modifications of carbamates, compounds similar to this compound were synthesized and evaluated for their biological activity. Results showed that specific modifications enhanced inhibitory effects on GSK-3β, highlighting the importance of structure-activity relationships in drug design .

Organic Synthesis

Applications in Synthesis :

  • Building Block for Complex Molecules : The compound serves as an intermediate in the synthesis of various biologically active molecules. Its ability to participate in palladium-catalyzed reactions enables the formation of N-Boc-protected anilines, which are critical in pharmaceutical synthesis .
Reaction TypeDescription
Palladium-Catalyzed SynthesisUsed to synthesize N-Boc-protected anilines from tert-butyl carbamate and aniline under controlled conditions.
Reagent in Organic SynthesisFunctions as a reagent in the synthesis of diverse organic compounds, facilitating further chemical transformations.

Analytical Chemistry

Mass Spectrometry Applications :

  • Isobaric Mixing Solutions : this compound can be utilized to prepare isobaric mix solutions for mass spectrometric analysis. This application is crucial for quantitative analysis in complex biological samples .

Case Study :
In post-column infusion experiments using single-stage orbitrap mass spectrometry, the incorporation of this compound allowed for the generation of high-fidelity mass spectrometric data, aiding in the identification and quantification of target analytes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound can act as an enzyme inhibitor or activator, influencing various biochemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can undergo further reactions, resulting in the modification of proteins or other biomolecules . The pathways involved in these reactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and biological activities between tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate and analogous carbamate derivatives:

Compound Name Molecular Formula Key Structural Features Biological Activity Reference
This compound C₉H₁₉ClN₂O₂ Trans-azetidine ring with methyl substituent Moderate hypotensive activity
tert-butyl N-(4-methylpiperazin-1-yl)carbamate C₁₂H₂₂N₄O₂ Piperazine ring (6-membered) Enhanced antiarrhythmic activity
tert-butyl N-(cyclohexyl)carbamate C₁₂H₂₃NO₂ Cyclohexane substituent High steric hindrance
tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate C₁₁H₂₄N₂O₂ Branched alkyl chain with amino group Variable enzyme inhibition
tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate C₈H₁₅F₂NO₃ Difluoro and hydroxy groups Enhanced reactivity in synthesis
tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate C₁₅H₂₂N₂O₂ Tetrahydronaphthalene fused ring Potential enzyme inhibition
Key Observations:
  • Ring Size and Flexibility : The azetidine ring (4-membered) in the target compound confers greater ring strain and reduced conformational flexibility compared to piperazine (6-membered) or cyclohexane derivatives. This impacts binding affinity to biological targets, as seen in its moderate hypotensive vs. the antiarrhythmic activity of the piperazine analog .
  • In contrast, the difluoro and hydroxy groups in tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate increase polarity and reactivity, making it suitable for nucleophilic substitutions .
  • Biological Activity : Compounds with aromatic or fused rings (e.g., tetrahydronaphthalene) exhibit stronger enzyme inhibition, likely due to π-π stacking interactions with protein active sites .

Physicochemical Properties

Property This compound tert-butyl N-(4-methylpiperazin-1-yl)carbamate tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate
LogP (Predicted) 1.8 2.1 0.9
Water Solubility (mg/mL) 12.5 8.3 25.7
Melting Point (°C) 98–102 85–89 72–75
Hydrogen Bond Donors 1 1 2
Analysis:
  • The lower LogP of tert-butyl N-(3,3-difluoro-2-hydroxypropyl)carbamate (0.9 vs. 1.8–2.1) reflects its increased hydrophilicity due to polar functional groups.
  • The target compound’s moderate solubility (12.5 mg/mL) balances membrane permeability and bioavailability, making it a versatile intermediate in drug synthesis .

Biological Activity

tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group attached to a carbamate functional group and a chiral azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, synthesizing data from various studies and case reports.

  • Molecular Formula : C9H19ClN2O2
  • Molecular Weight : Approximately 186.25 g/mol
  • Solubility : Soluble in various organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The azetidine ring structure allows the compound to fit into the active sites of enzymes, acting as an inhibitor or modulator. The steric hindrance provided by the tert-butyl group can influence binding affinity and selectivity, making it a valuable candidate for drug development.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes:

  • Tyrosinase Inhibition : Similar compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are sought after for cosmetic applications due to their potential to reduce hyperpigmentation .
  • CYP450 Enzymes : The compound has been studied for its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Modifications to the compound may enhance its efficacy as a selective inhibitor, reducing adverse effects associated with drug interactions .

Pharmacological Effects

Compounds structurally similar to this compound have demonstrated various pharmacological effects:

  • Antiarrhythmic Activity : Some derivatives have been noted for their potential in treating cardiac arrhythmias.
  • Hypotensive Effects : Research suggests that certain analogs can lower blood pressure, indicating potential applications in cardiovascular therapy.

Case Studies

Several studies have investigated the biological activity of azetidine derivatives, including this compound:

  • Study on Anticancer Activity : A recent study examined the effects of azetidine derivatives on cancer cell lines, highlighting their ability to induce apoptosis in MDA-MB-231 breast cancer cells with IC50 values indicating significant potency .
  • Inhibition Studies : Another investigation focused on the inhibition kinetics of mushroom tyrosinase by various compounds, demonstrating that specific modifications to the azetidine structure could enhance inhibitory activity significantly compared to standard inhibitors like kojic acid .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC9H19ClN2O2Contains a trans configuration at the azetidine ring
tert-butyl N-(4-methylpiperazin-1-yl)carbamateC12H22N4O2Features a piperazine ring instead of an azetidine
tert-butyl N-(cyclohexyl)carbamateC12H23NO2Cyclohexane substituent provides different steric effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate
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tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate

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